N-(2,5-dimethylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide
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Description
N-(2,5-dimethylphenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide is a useful research compound. Its molecular formula is C20H20N2O3 and its molecular weight is 336.391. The purity is usually 95%.
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Scientific Research Applications
Structural Aspects and Properties
Karmakar, A., Sarma, R., & Baruah, J. (2007) conducted a study on structural aspects of similar amide-containing isoquinoline derivatives. They discovered that these compounds form crystalline salts with mineral acids and host-guest complexes with certain organic compounds, exhibiting strong fluorescence emission. This indicates potential applications in material sciences and fluorescence studies Karmakar et al., 2007.
Synthesis Techniques
King, F. (2007) described a high-yielding cyclisation process involving similar acetamide compounds, highlighting efficient methods for synthesizing complex organic molecules. Such techniques are crucial for developing pharmaceuticals and other organic compounds King, 2007.
Insecticidal Activity
Bakhite, E. A., Abd-Ella, A. A., El-Sayed, M., & Abdel-Raheem, S. A. (2014) investigated the insecticidal activity of pyridine derivatives, akin to the compound . They found significant insecticidal activities, suggesting potential applications in agriculture and pest control Bakhite et al., 2014.
Antitumor Activity
Al-Suwaidan, I. A. et al. (2016) explored similar quinazolinone analogues for antitumor activity, finding promising results against various cancer cell lines. This highlights the potential of such compounds in cancer research and therapy Al-Suwaidan et al., 2016.
Fungicidal Properties
Bardiot, D. et al. (2015) identified acetamide derivatives with significant fungicidal activity against Candida and Aspergillus species. This points to potential applications in antifungal treatments and agricultural fungicides Bardiot et al., 2015.
Potential Analgesic Applications
Park, N. et al. (1995) studied the crystal structure of a related capsaicinoid, finding applications in pain management due to its analgesic properties Park et al., 1995.
Neuroprotection in Japanese Encephalitis
Ghosh, J. et al. (2008) synthesized a novel anilidoquinoline derivative showing significant antiviral and neuroprotective effects against Japanese encephalitis. This suggests potential therapeutic applications in combating viral encephalitis Ghosh et al., 2008.
Molecular Docking and Spectroscopy Studies
El-Azab, A. et al. (2016) conducted a comprehensive structural and vibrational study on similar compounds. Their research can contribute to understanding the molecular interactions of these compounds, useful in drug design and material sciences El-Azab et al., 2016.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(5-methoxy-1-oxoisoquinolin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-7-8-14(2)17(11-13)21-19(23)12-22-10-9-15-16(20(22)24)5-4-6-18(15)25-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOQHMNDZAPWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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